molecular formula C5H9N3OS B14014177 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one CAS No. 53065-51-3

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B14014177
CAS No.: 53065-51-3
M. Wt: 159.21 g/mol
InChI Key: FWLJVNAVVAUFMK-UHFFFAOYSA-N
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Description

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This class of compounds is known for its diverse biological activities and is widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with ethyl sulfanyl and methylating agents. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of solid base catalysts and optimized reaction conditions are common strategies to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethylsulfanyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.

    1,2,3-triazoles: Widely used in drug discovery and materials science.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Explored for its medicinal properties

Uniqueness

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53065-51-3

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C5H9N3OS/c1-3-10-5-7-6-4(9)8(5)2/h3H2,1-2H3,(H,6,9)

InChI Key

FWLJVNAVVAUFMK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NNC(=O)N1C

Origin of Product

United States

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